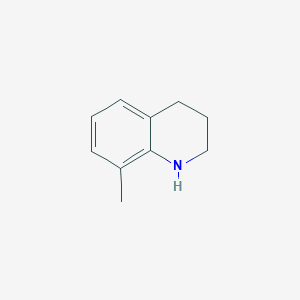

8-Methyl-1,2,3,4-tetrahydroquinoline

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and standardized identifiers that ensure unambiguous recognition across scientific databases and literature. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, with the complete designation being this compound.

The molecular formula C₁₀H₁₃N indicates the presence of ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of 147.22 grams per mole. The Chemical Abstracts Service registry number 52601-70-4 serves as the primary identifier for this compound across chemical databases and regulatory systems. Additional systematic identifiers include the European Community number 836-543-2 and the Distributed Structure-Searchable Toxicity database identifier DTXSID50378923.

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=C2NCCCC2=CC=C1, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier key YIIPMCFBCZKCFB-UHFFFAOYSA-N offers another standardized format for database searches and computational applications.

Alternative nomenclature includes various synonyms such as quinoline, 1,2,3,4-tetrahydro-8-methyl, and 8-methyl-1,2,3,4-tetrahydro-quinoline, reflecting different naming conventions and database preferences. The compound also carries catalog numbers from various suppliers, including MFCD00218100 as the molecular design limited number, which facilitates procurement and inventory management in research settings.

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of quinoline chemistry and the systematic exploration of tetrahydroquinoline derivatives. While quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called quinoline leukol meaning white oil in Greek, the development of specific tetrahydroquinoline derivatives represents a more recent advancement in heterocyclic chemistry.

The synthesis and characterization of this compound appear in chemical databases with creation dates indicating systematic study beginning in the early 2000s. Database records show initial entries dating to 2005, with subsequent modifications and updates reflecting ongoing research interest and expanding applications. This timeline coincides with increased focus on tetrahydroquinoline derivatives as pharmaceutical intermediates and synthetic building blocks.

The compound gained significance within the context of developing synthetic methodologies for tetrahydroquinoline preparation. Research has demonstrated that tetrahydroquinolines are produced by hydrogenation of quinolines, and because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquefaction processes. The specific methylated variant at the 8-position represents targeted structural modification aimed at achieving specific reactivity patterns and biological activities.

Recent synthetic developments have highlighted the importance of this compound in advanced organic synthesis methodologies. Contemporary research has focused on developing efficient catalytic processes that provide faster and more atom-efficient access to tetrahydroquinoline derivatives, with the borrowing hydrogen methodology offering an atom-economical pathway for their formation. These developments have elevated the profile of specific derivatives like this compound as valuable synthetic targets and intermediates.

Structural Significance in Organic Chemistry

The structural significance of this compound in organic chemistry stems from its unique combination of aromatic and aliphatic characteristics, which create distinctive reactivity patterns and synthetic versatility. The compound features a partially saturated quinoline framework where the pyridine ring retains aromaticity while the benzene ring undergoes partial saturation, resulting in a six-membered saturated ring fused to a six-membered aromatic ring containing nitrogen.

The methyl substitution at the 8-position introduces significant steric and electronic effects that influence both chemical reactivity and molecular recognition properties. This positioning places the methyl group in proximity to the nitrogen atom, creating potential steric interactions that can affect coordination behavior and hydrogen bonding patterns. Research has demonstrated that such positional substitution patterns are crucial for determining biological activity and selectivity in pharmaceutical applications.

The tetrahydroquinoline scaffold represents an essential structural feature in many natural and synthetic compounds with notable biological properties. These alkaloids are produced through various biosynthetic pathways, resulting in diverse structures and bioactivities, with some tetrahydroquinolines having therapeutic potential despite challenges related to toxicity against predators and pathogens. The specific 8-methyl substitution pattern provides opportunities for further functionalization and molecular modification.

From a synthetic perspective, this compound serves multiple roles in organic chemistry. The compound acts as a ligand in catalytic processes, enhancing reaction efficiency in various chemical transformations, which proves crucial for green chemistry initiatives. Additionally, it functions as a building block in organic synthesis, facilitating the creation of complex molecules used in agrochemicals and fine chemicals.

| Structural Feature | Chemical Significance | Applications |

|---|---|---|

| Partially saturated quinoline core | Combines aromatic and aliphatic reactivity | Pharmaceutical intermediates |

| 8-position methyl substitution | Steric and electronic modulation | Selective biological activity |

| Nitrogen-containing heterocycle | Coordination and hydrogen bonding | Catalytic ligand applications |

| Bicyclic framework | Conformational rigidity | Materials science applications |

The conformational characteristics of this compound contribute to its utility in materials science applications. The compound is explored for its potential in creating novel materials, including polymers and coatings, due to its unique structural properties that combine flexibility from the saturated ring with stability from the aromatic system. This dual character allows for controlled molecular assembly and specific intermolecular interactions that prove valuable in materials design.

Propriétés

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIPMCFBCZKCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378923 | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-70-4 | |

| Record name | 8-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of 8-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound . Another method involves the cyclization of appropriate precursors, such as the reaction of aniline with α,β-unsaturated aldehydes, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Analyse Des Réactions Chimiques

Oxidation Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline can undergo oxidation to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

The compound can also participate in reduction reactions that convert it into dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions

Due to the presence of nitrogen in its structure, nucleophilic substitution reactions are possible. The methyl group at position 8 can be substituted under appropriate conditions, leading to the formation of various derivatives.

Table 2: Types of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to quinoline derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Formation of dihydroquinolines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitutions involving the methyl group | Sodium methoxide, potassium tert-butoxide |

Electroorganic Reactions

Recent advancements have identified new electroorganic reaction pathways for this compound. These include:

-

C–N Dehydrodimerization : This process involves the electrochemical oxidation of the compound to yield a dehydrodimer structure. The mechanism includes the formation of radical cations and subsequent tautomerization leading to stable products .

Table 3: Electroorganic Reaction Pathways

| Reaction Type | Mechanism Description | Reference |

|---|---|---|

| C–N Dehydrodimerization | Electrochemical oxidation leading to dimer formation |

Table 4: Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Interaction with dopaminergic pathways |

| Antiproliferative Activity | Activity against cancer cell lines |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have shown promising biological activities that make them candidates for drug development. The following sections detail the specific applications and findings related to this compound.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively combat various pathogenic bacteria and fungi. These compounds are being explored as potential alternatives to traditional antibiotics, especially in light of rising antibiotic resistance .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Some studies suggest that this compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit certain enzymes involved in neuroinflammation has been a focal point of research .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. This property is attributed to its ability to modulate signaling pathways associated with cell growth and survival .

Cardiovascular Benefits

Tetrahydroquinoline derivatives have been investigated for their potential benefits in cardiovascular health. Some compounds in this class are being studied for their ability to lower blood pressure and improve lipid profiles, making them candidates for treating conditions like hypertension and hyperlipidemia .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

Pictet–Spengler Reaction

One of the most common synthetic routes involves the Pictet–Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoline structure. This method allows for the introduction of various substituents at different positions on the ring .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times. This method has been successfully applied to create diverse tetrahydroquinoline derivatives with varying functional groups .

Case Studies and Research Findings

Several studies illustrate the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease . Additionally, the compound’s structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The 8-Me group in 8-Me-THQ introduces steric hindrance, affecting catalytic hydrogenation kinetics compared to unsubstituted THQ . In contrast, 4-Me-THQ synthesized via UVA-LED exhibits distinct reactivity due to methyl placement on the saturated ring .

- Synthetic Efficiency : 8-Me-THQ achieves 100% selectivity in hydrogenation , whereas 4-Me-THQ synthesis via photochemical methods yields 61% .

Reactivity and Functional Differences

- Dehydrogenation: 8-Me-THQ undergoes selective dehydrogenation to 8-methylquinoline under corona discharge without oxygen adduction , whereas unsubstituted THQ forms quinoline with higher susceptibility to oxidation .

- Catalytic Behavior : Pd-based catalysts show higher activity for 8-Me-THQ hydrogenation compared to Ni or Co systems . In contrast, 6-methoxy-THQ derivatives participate in hybrid molecule synthesis for drug development .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Activité Biologique

8-Methyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a quinoline ring with a methyl group at the 8-position. This structural feature is significant as it influences the compound's pharmacological properties. Various synthetic methods have been developed to produce this compound efficiently. Recent advancements in synthetic chemistry have focused on optimizing yields and enhancing the selectivity of reactions involving tetrahydroquinolines .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds in the tetrahydroquinoline class have shown promising results against various pathogens. For example, derivatives have been tested for their efficacy against fungi and bacteria .

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives possess significant anticancer activity. Studies have demonstrated that certain modifications to the tetrahydroquinoline structure can enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells .

- Neuroprotective Effects : Some studies suggest that this compound may act as a neuroprotective agent. Its potential in treating neurodegenerative diseases has been explored due to its ability to chelate metals and modulate oxidative stress pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study reported that derivatives of 8-hydroxyquinoline showed significant antiviral effects against various viruses. The antiviral activity was positively correlated with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

- Anticancer Activity : A recent investigation into tetrahydroquinoline derivatives highlighted their potential as anticancer agents. The study found that specific substitutions on the quinoline ring could lead to enhanced activity against cancer cell lines .

- Neuroprotective Studies : Research focusing on neuroprotection indicated that this compound could inhibit neurodegeneration by chelating iron and reducing oxidative stress in neuronal cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Metal Chelation : The ability to chelate transition metals may play a crucial role in its neuroprotective properties.

- Modulation of Enzymatic Activity : Some tetrahydroquinolines act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

- Antioxidant Activity : The compound may exert protective effects against oxidative damage by scavenging free radicals.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methyl-1,2,3,4-tetrahydroquinoline, and what factors influence method selection?

- Methodology : The synthesis typically involves cyclization of substituted aniline derivatives. For example, phenethylamine can be acetylated, cyclized using polyphosphoric acid (PPA), and reduced with potassium borohydride to yield the tetrahydroquinoline core . Substituent location (e.g., methyl group at C-8) and functional groups dictate the choice of reagents. Electrophilic cyclization, as seen in reactions with epichlorohydrin, is effective for regioselective ring formation .

- Key factors : Reactant steric effects, solvent polarity, and catalyst selection (e.g., PPA vs. Lewis acids) influence yield and regiochemistry.

Q. What spectroscopic techniques are critical for confirming the structure of 8-methyltetrahydroquinoline derivatives?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at C-8) and carbon hybridization. For example, 1H NMR of 3h (C-2 functionalized derivative) shows distinct methylene resonances at δ 2.3–3.1 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O in amides at ~1650 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity be controlled during C-2 functionalization of 8-methyltetrahydroquinoline derivatives?

- Methodology : A one-pot tandem approach using palladium catalysts enables selective C-2 functionalization. For example, coupling with aryl halides in the presence of NaOtBu and DMF achieves >80% regioselectivity . Steric directing groups (e.g., methyl at C-8) and π-π stacking interactions between the catalyst and aromatic system further enhance selectivity .

- Challenges : Competing reactions at C-5/C-6 require careful optimization of temperature (80–100°C) and ligand choice (e.g., Xantphos vs. PPh₃) .

Q. What strategies are effective for synthesizing bifunctional 8-methyltetrahydroquinoline derivatives, and what are common pitfalls?

- Methodology : Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline)) are synthesized via dual electrophilic cyclization. For example, N,N'-di(3-chloro-2-hydroxypropyl)-substituted precursors undergo intramolecular cyclization under acidic conditions .

- Pitfalls :

- Side reactions : Over-alkylation at nitrogen can occur; use of excess epichlorohydrin must be avoided .

- Purification challenges : Bifunctional products often require gradient elution in column chromatography (e.g., hexane/ethyl acetate 10:1 to 4:1) .

Q. How should researchers resolve contradictions in NMR data when characterizing substituted tetrahydroquinolines?

- Methodology :

- Decoupling experiments : Differentiate overlapping proton signals (e.g., methylene vs. methine protons near δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves ambiguities in crowded regions (e.g., distinguishing C-8 methyl from adjacent substituents) .

- Comparative analysis : Cross-reference with computed chemical shifts (DFT) or databases like PubChem .

Experimental Design & Optimization

Q. How to optimize reaction conditions for one-pot tandem synthesis of C-2 functionalized 8-methyltetrahydroquinolines?

- Methodology :

- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or NiCl₂ with ligands (e.g., BINAP) to balance activity and selectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at C-2, while toluene minimizes byproducts .

- Temperature gradients : Start at 60°C for cyclization, then increase to 100°C for cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.